

Cell line sensitivity and IC50 determination for Amdizalisib

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Compound of Interest

Compound Name: Amdizalisib

Cat. No.: B10823814

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Amdizalisib Technical Support Center

Welcome to the technical support center for **Amdizalisib** (HMPL-689). This resource is designed to assist researchers, scientists, and drug development professionals with their in vitro experiments involving this potent and highly selective PI3K δ inhibitor.

Cell Line Sensitivity and IC50 Determination

Amdizalisib has demonstrated significant anti-proliferative activity across a range of B-cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound and can vary depending on the cell line and assay conditions.

Data Presentation: Amdizalisib IC50 Values

The following table summarizes the available IC50 data for **Amdizalisib** in various contexts.

Cell Line/Assay Type	IC50 Value	Notes
B-cell Lymphoma Cell Lines	0.005 - 5 μ M	This range represents the inhibitory concentration for cell survival across a panel of B-cell lymphoma cell lines. [1]
Sf21 (Insect Cells)	0.3 nM	This value was determined in a biochemical assay using recombinant human p110 δ /p85 α expressed in Sf21 cells.
Biochemical/Cellular Assays	0.8 - 3 nM	This range reflects the potent inhibition of the PI3K δ enzyme in various biochemical and cellular-based assays. [1]
CYP2C8 Inhibition	30.4 μ M	This indicates the potential for drug-drug interactions involving the cytochrome P450 2C8 enzyme. [2]
CYP2C9 Inhibition	10.7 μ M	This indicates the potential for drug-drug interactions involving the cytochrome P450 2C9 enzyme. [2]

Note: IC50 values can be influenced by experimental variables such as cell density, passage number, serum concentration, and the specific viability assay used. It is recommended that researchers determine the IC50 for their specific cell line of interest under their own experimental conditions.

Experimental Protocols

Accurate determination of IC50 values is critical for understanding the potency of **Amdizalisib**. Below are detailed methodologies for commonly used cell viability assays.

Protocol 1: IC50 Determination using MTT Assay

This protocol outlines the steps for assessing cell viability through the metabolic activity of mitochondrial dehydrogenases.

Materials:

- **Amdizalisib** (HMPL-689)
- Target cancer cell line(s)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA (for adherent cells)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Plate reader capable of measuring absorbance at 570 nm

Procedure:

- Cell Seeding:
 - For adherent cells, harvest and resuspend in complete medium. For suspension cells, directly use a culture in logarithmic growth phase.
 - Count cells and adjust the density to the desired concentration (typically 5,000-10,000 cells/well).
 - Seed 100 μ L of the cell suspension into each well of a 96-well plate.

- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells) and recovery.
- Compound Treatment:
 - Prepare a series of dilutions of **Amdizalisib** in complete medium. A 10-point, 2-fold serial dilution is common, starting from a high concentration (e.g., 10 µM).
 - Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
 - Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared **Amdizalisib** dilutions or control solutions to the respective wells.
 - Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
- MTT Addition and Incubation:
 - After the treatment period, add 10-20 µL of MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium containing MTT.
 - Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
 - Gently pipette up and down or use a plate shaker for 10-15 minutes to ensure complete dissolution.
- Absorbance Measurement:
 - Measure the absorbance of each well at 570 nm using a plate reader. Use 630 nm as a reference wavelength if available.

- Data Analysis:
 - Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
 - Plot the % Viability against the log of the **Amdizalisib** concentration.
 - Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

- **Amdizalisib** (HMPL-689)
- Target cancer cell line(s)
- Complete cell culture medium
- Opaque-walled 96-well plates
- CellTiter-Glo® Reagent
- Luminometer

Procedure:

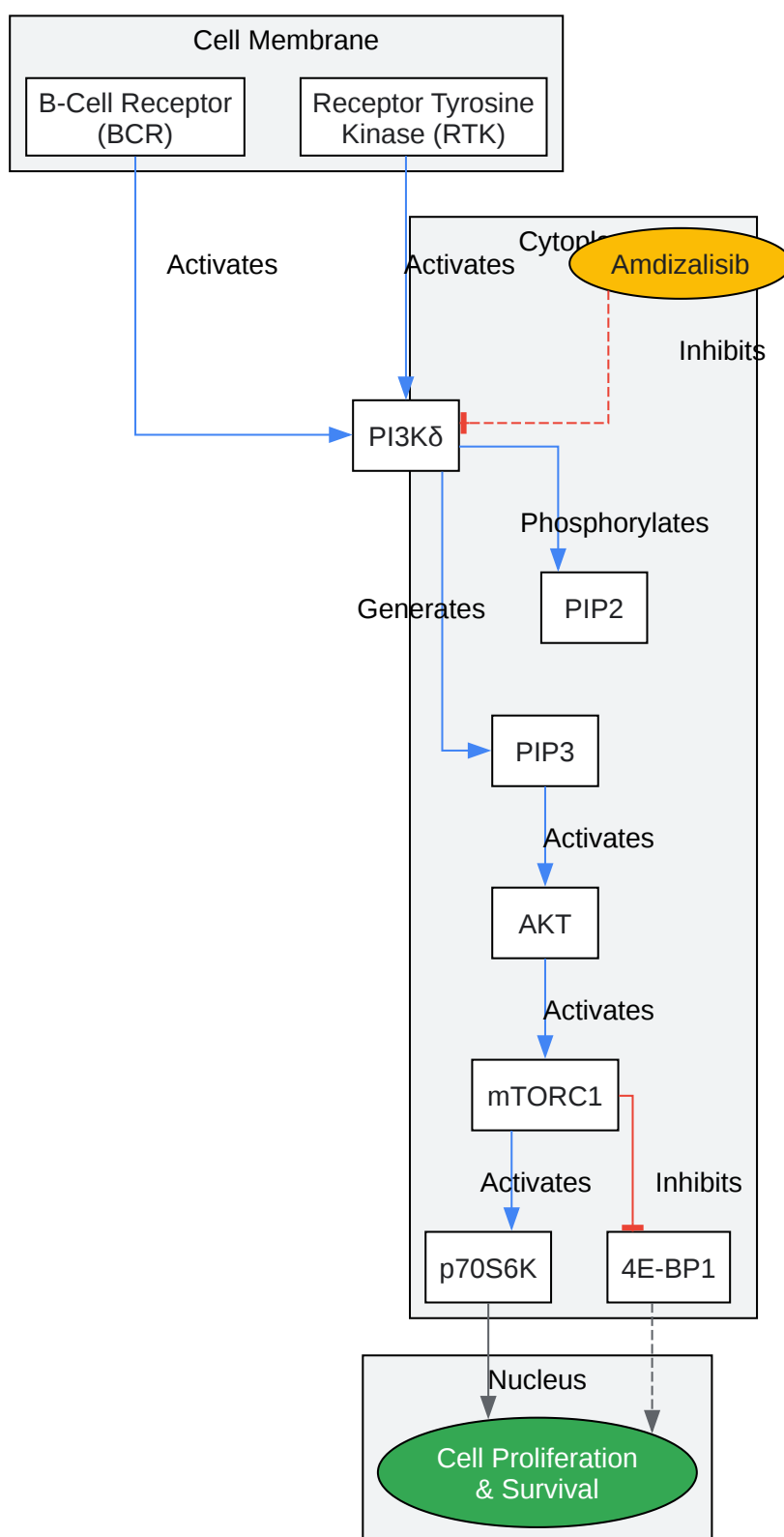
- Cell Seeding:

- Follow the same procedure as for the MTT assay, seeding cells into opaque-walled 96-well plates.
- Compound Treatment:
 - Follow the same procedure as for the MTT assay to treat the cells with a dilution series of **Amdizalisib**.
- Assay Procedure:
 - After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.
 - Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
 - Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Luminescence Measurement:
 - Measure the luminescence of each well using a luminometer.
- Data Analysis:
 - Subtract the average luminescence of the no-cell control wells from all other readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) * 100
 - Plot the % Viability against the log of the **Amdizalisib** concentration.
 - Use a non-linear regression analysis to determine the IC50 value.

Visualizations

Amdizalisib Signaling Pathway

Amdizalisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3]

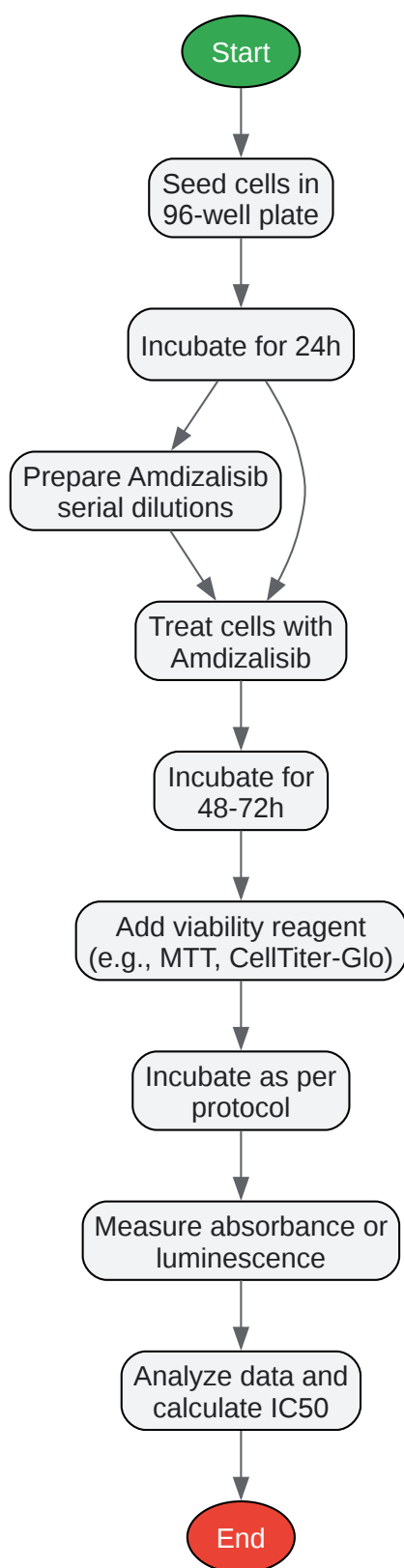


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Caption: **Amdizalisib** inhibits the PI3Kδ signaling pathway.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of **Amdizalisib**.



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